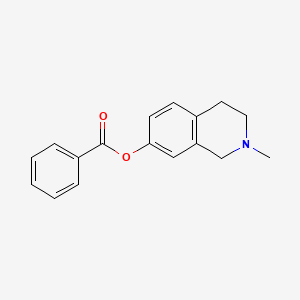
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially hydrogenated isoquinoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate typically involves the hydrogenation of isoquinoline derivatives. The process often requires specific catalysts and controlled reaction conditions to achieve the desired product. Common reagents used in the synthesis include hydrogen gas and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where isoquinoline derivatives are subjected to hydrogenation under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully hydrogenated isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is used as a precursor for the synthesis of more complex organic molecules.
Biology
The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of metabolic pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with similar structural properties.
(S)-Reticuline: A related compound with a similar isoquinoline core structure.
Uniqueness
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is unique due to its specific substitution pattern and the presence of a benzoate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
109471-58-1 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.328 |
Nombre IUPAC |
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate |
InChI |
InChI=1S/C17H17NO2/c1-18-10-9-13-7-8-16(11-15(13)12-18)20-17(19)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
Clave InChI |
DBTCJLIBCBSKFW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C=C(C=C2)OC(=O)C3=CC=CC=C3 |
Sinónimos |
7-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-, benzoate (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
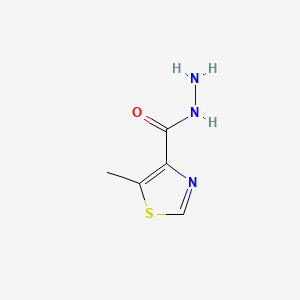
![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B561388.png)

![2-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-8-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5-methyltetrazole](/img/structure/B561392.png)
![6-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B561393.png)
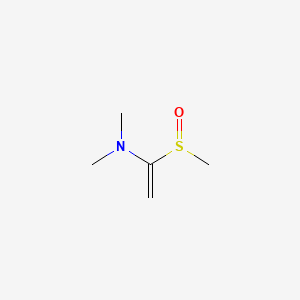
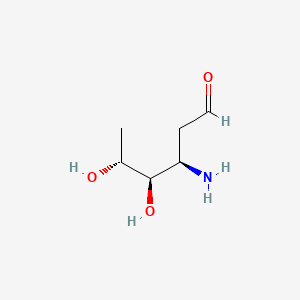
![(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B561398.png)
![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B561399.png)
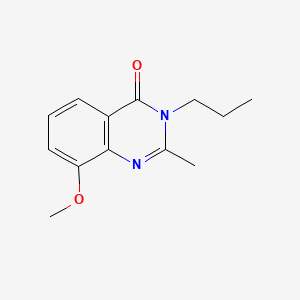
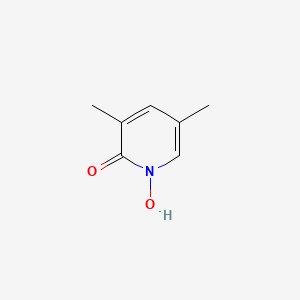
![1-[(4-Hydroxy-2-methylpentan-2-yl)trioxidanyl]-4,4-dimethylpentan-1-one](/img/structure/B561405.png)
